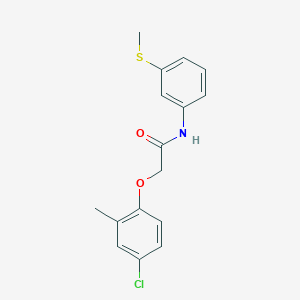![molecular formula C13H10ClNO2S2 B5197761 (5E)-5-{[5-Chloro-2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5197761.png)
(5E)-5-{[5-Chloro-2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-{[5-Chloro-2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a chloro-substituted phenyl group and a prop-2-en-1-yloxy group further enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[5-Chloro-2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5-chloro-2-(prop-2-EN-1-yloxy)benzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the compound. The use of catalysts and advanced reaction setups can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is studied for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.
作用機序
The mechanism of action of (5E)-5-{[5-Chloro-2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the inhibition or modulation of their activity. The presence of the thiazolidinone ring and the chloro-substituted phenyl group enhances its binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Thiazolidin-2,4-dione: Another thiazolidinone derivative with similar structural features but different substituents.
5-Chloro-2-(prop-2-EN-1-yloxy)benzaldehyde: A precursor in the synthesis of the target compound.
Thiosemicarbazide: A key reagent used in the synthesis of thiazolidinone derivatives.
Uniqueness: The uniqueness of (5E)-5-{[5-Chloro-2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
特性
IUPAC Name |
(5E)-5-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S2/c1-2-5-17-10-4-3-9(14)6-8(10)7-11-12(16)15-13(18)19-11/h2-4,6-7H,1,5H2,(H,15,16,18)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWRPTNDJULNKW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5197718.png)
![N-(1-{1-[4-(4-chlorophenyl)butanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5197723.png)

![4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine](/img/structure/B5197735.png)
![2-hydroxy-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5197743.png)
![N-(1-{1-[2-(2-pyridinylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5197756.png)
![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclohexane-1,2'-quinazolin]-3'-yl)methanesulfonamide](/img/structure/B5197759.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197768.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline](/img/structure/B5197776.png)
![[2-[(Z)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate](/img/structure/B5197782.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B5197790.png)

